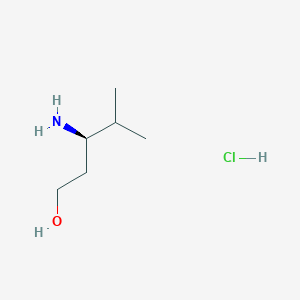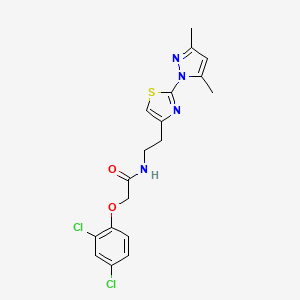
(R)-3-Amino-4-methylpentan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
The synthesis of a compound refers to the chemical reactions used to produce it. This often involves multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity with other substances, acidity or basicity, and redox potential .Applications De Recherche Scientifique
1. Extraction and Separation
(R)-3-Amino-4-methylpentan-1-ol hydrochloride can be relevant in processes involving the extraction and separation of certain compounds. For example, 4-methylpentan-2-ol has been used for the quantitative extraction of iron(III) from hydrochloric acid solutions. This process involves stripping the iron(III) with water and determining it titrimetrically (Gawali & Shinde, 1974).
2. Chemical Synthesis in Medicinal Chemistry
This compound plays a role in the synthesis of various chemical structures in medicinal chemistry. For instance, amino acetate functionalized Schiff base organotin(IV) complexes, which have potential as anticancer drugs, have been synthesized using related chemical structures (Basu Baul et al., 2009).
3. Biofuel Production
In the field of biofuels, isomers such as 2-methyl-1-butanol and 3-methyl-1-butanol, which are chemically related to (R)-3-Amino-4-methylpentan-1-ol hydrochloride, have been identified as potential biofuels. These isomers are natural by-products of microbial fermentations and are being explored for industrial applications through metabolic engineering (Cann & Liao, 2009).
4. Antitumor Applications
Compounds related to (R)-3-Amino-4-methylpentan-1-ol hydrochloride have been used in the synthesis of antitumor antibiotics, such as the hexapeptide portion of bleomycin A2. These syntheses have been critical in determining the stereochemistry of amino acids in marine toxins (Giordano et al., 1999).
5. Insect Behavior Research
This compound is also significant in entomology, particularly in the study of insect behavior. For example, 3-ethyl-4-methylpentanol, a chemically related molecule, has been identified as a critical component of the queen sex pheromone in certain ant species, influencing mating behavior (Castracani et al., 2008).
6. Pharmaceutical Research
In pharmaceutical research, isotopologues of CX3CR1 antagonists, which are relevant in the treatment of diseases like multiple sclerosis, have been developed using (R)-2-amino-4-methylpentan-1-ol as a precursor (Malmquist & Ström, 2012).
7. Chemical Synthesis of Amino Acid Derivatives
The compound is also involved in the synthesis of various amino acid derivatives, contributing to a broader understanding of organic chemistry and potential applications in drug development (Westphal et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3R)-3-amino-4-methylpentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(2)6(7)3-4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSHCPKBDXKMIX-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-4-methylpentan-1-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2705452.png)



![2-(3-Hydroxypropyl)-4,7-dimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2705459.png)


![5-Bromo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine](/img/structure/B2705466.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide](/img/structure/B2705469.png)

![7-hexadecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2705471.png)
![(4-Chlorophenyl)[3-(4-phenylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2705472.png)
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-ethylurea](/img/structure/B2705474.png)